

Ethyl 2,3-dicyanopropionate: A Key Intermediate in the Synthesis of Phenylpyrazole Insecticides

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Compound of Interest

Compound Name: Ethyl 2,3-dicyanopropionate

Cat. No.: B024328

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Application Note

Ethyl 2,3-dicyanopropionate serves as a crucial building block in the synthesis of a class of broad-spectrum insecticides known as phenylpyrazoles. Its chemical structure provides the necessary backbone for the formation of the pyrazole ring, a core component of these active compounds. The most prominent insecticide synthesized from this intermediate is fipronil, which exhibits high efficacy against a wide range of agricultural and household pests.

The synthesis of insecticides from **ethyl 2,3-dicyanopropionate** involves a multi-step process, beginning with the formation of a pyrazole ring through cyclization reactions. This is followed by further chemical modifications to introduce the desired functional groups that confer insecticidal activity and selectivity. The final product, fipronil, acts as a potent neurotoxin by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption and eventual death. The selectivity of fipronil towards insects is attributed to its higher affinity for insect GABA receptors compared to mammalian receptors.

Quantitative Data on Fipronil Efficacy

The following table summarizes the acute toxicity of fipronil, a key insecticide derived from **ethyl 2,3-dicyanopropionate**, against various target and non-target organisms.

Organism	Test Type	LD50/LC50	Reference
Corn rootworm (Diabrotica spp.)	Topical	0.33 ng/mg	[1]
House fly (Musca domestica)	Topical	0.25 µg/g	[2]
Bobwhite quail	Acute Oral	11.3 mg/kg	[3]
Pheasant	Acute Oral	31.0 mg/kg	[3]
Rat	Acute Oral	97 mg/kg	[3][4]
Mouse	Acute Oral	95 mg/kg	[4]
Rabbit	Dermal	354 mg/kg	[3][4]
Honey bee (Apis mellifera)	Topical (48h)	0.41 ng/bee	[5]

Experimental Protocols

Synthesis of Ethyl 2,3-dicyanopropionate

This protocol describes a common method for the laboratory-scale synthesis of **ethyl 2,3-dicyanopropionate**.

Materials:

- Potassium cyanide (KCN)
- Ethyl cyanoacetate
- Paraformaldehyde
- Absolute ethanol
- 2M Hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂)

- Water

Procedure:

- In a reaction vessel, stir a suspension of potassium cyanide (13.0 g, 0.2 mol) in absolute ethanol.
- Add ethyl cyanoacetate (22.6 g, 0.2 mol) and paraformaldehyde (6.0 g, 0.2 mol) to the suspension at ambient temperature.[6]
- After 5 minutes, heat the mixture to reflux for 12 minutes. The solution will turn orange.[6]
- Evaporate the solvent under vacuum at a temperature below 25°C to obtain a solid.[6]
- Dissolve the resulting solid (the potassium salt) in water (400 ml).[6]
- Acidify the solution to pH 5 with 2M hydrochloric acid, which will result in the formation of a red oil.[6]
- Extract the mixture with dichloromethane.[6]
- Dry the organic extracts and evaporate the solvent under vacuum to yield **ethyl 2,3-dicyanopropionate** as a red oil.[6] A yield of approximately 77% can be expected.[6]

Synthesis of Fipronil from Ethyl 2,3-dicyanopropionate

This protocol outlines the subsequent steps to synthesize fipronil from the intermediate, **ethyl 2,3-dicyanopropionate**. This is a multi-step process involving the formation of a pyrazole intermediate followed by oxidation.

Step 1: Preparation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

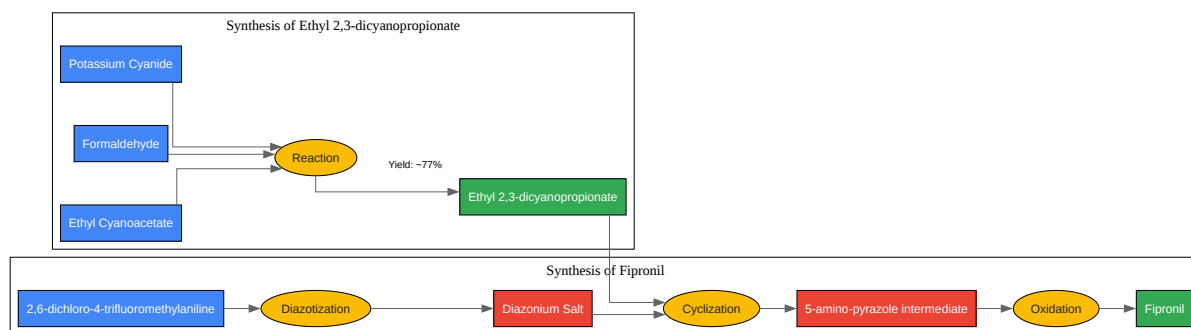
- To a solution of 2,6-dichloro-4-trifluoromethyl aniline (230 g) in acetic acid (150 ml), add nitrosyl sulfuric acid (1.1 m) over one hour at 30°C.
- Maintain the reaction at 30°C for an additional hour.
- Heat the mixture to 50-55°C for 30 minutes.

- Cool the mixture to 30°C.
- This diazonium salt solution is then reacted with **ethyl 2,3-dicyanopropionate**. The resulting product is treated with a base like ammonia to facilitate a ring-closing reaction, forming the pyrazole ring.

Step 2: Synthesis of Fipronil

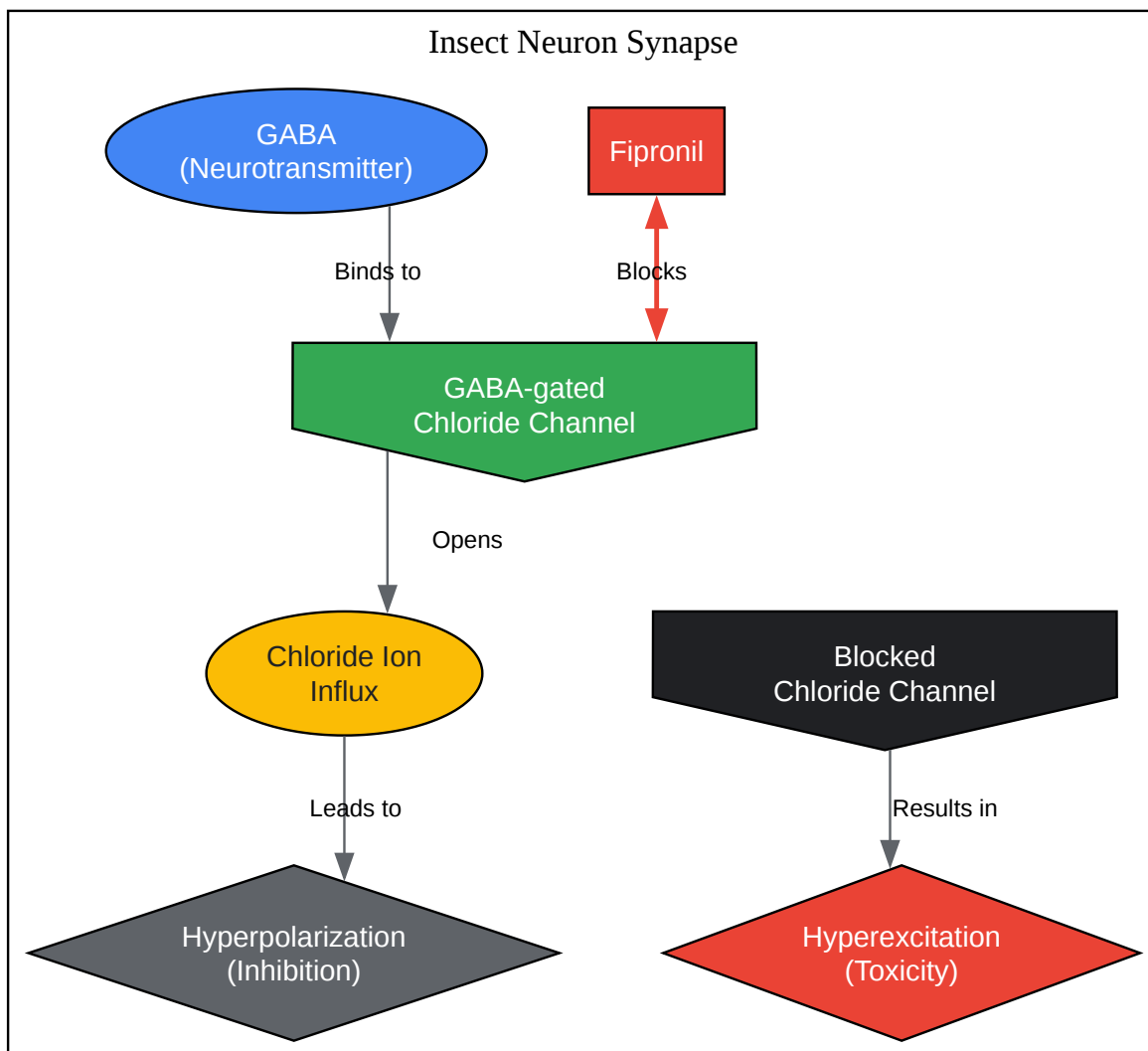
- A mixture of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (421 g), trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g) is prepared.
- Cool the mixture to 15-20°C.
- Add 50% aqueous hydrogen peroxide (68 g) and stir the mixture for 20 hours.^{[7][8]}
- After workup, fipronil can be isolated and purified. A purity of over 97% can be achieved after purification with chlorobenzene and a mixture of ethyl acetate and chlorobenzene.^{[7][8]}

Visualizations



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Caption: Synthetic pathway from raw materials to Fipronil.



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Caption: Mechanism of action of Fipronil on insect GABA receptors.

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